Biotin-11-2′-deoxyuridine-5′-triphosphate, tetralithium salt, commonly referred to as Bio-11-dUTP, is a biotinylated nucleotide analog used primarily in molecular biology for non-radioactive DNA labeling. The designation "11" refers to the eleven carbon atoms in the linker that connects the biotin moiety to the deoxyuridine triphosphate. This compound is particularly valuable in applications requiring high sensitivity and specificity in detecting nucleic acids.
Bio-11-dUTP is synthesized from uridine and biotin through a series of chemical reactions that attach the biotin moiety to the nucleotide structure. It is commercially available from various suppliers, including Biotium, Bioswisstec, and Jena Bioscience, often in a buffered solution suitable for enzymatic incorporation into DNA .
Bio-11-dUTP falls under the category of labeled nucleotides and is classified as a nucleotide analog. Its primary function is as a substrate for DNA polymerases in various applications, including PCR (Polymerase Chain Reaction), nick translation, and cDNA synthesis.
The synthesis of Bio-11-dUTP involves several key steps:
The synthesis typically requires careful control of reaction conditions to prevent degradation of sensitive components. The final product is usually stored at -20°C in a buffer solution containing Tris-HCl and EDTA to maintain stability .
Bio-11-dUTP consists of a uridine base linked to a ribose sugar and three phosphate groups. The unique feature of this compound is its biotin attachment via an eleven-carbon linker at the 5-position of uridine. This structure facilitates its enzymatic incorporation into DNA in place of deoxyuridine triphosphate.
Bio-11-dUTP can participate in several biochemical reactions:
The incorporation efficiency can vary based on experimental conditions such as enzyme concentration and reaction time. It is recommended that Bio-11-dUTP be used at a ratio of 50% with natural deoxyuridine triphosphate for optimal results during PCR or other amplification techniques .
The mechanism by which Bio-11-dUTP functions involves its incorporation into DNA strands during replication or transcription processes facilitated by polymerases. Once incorporated, the biotin moiety allows for subsequent detection through binding with streptavidin conjugates.
This process enhances the sensitivity of detection methods such as fluorescence or chemiluminescence assays due to the strong affinity between biotin and streptavidin . The optimal conditions for incorporation depend on several factors including enzyme type, buffer composition, and temperature.
Bio-11-dUTP exhibits stability under recommended storage conditions but should be protected from prolonged exposure to light or extreme temperatures to prevent degradation.
Bio-11-dUTP has numerous scientific applications:
These applications underscore its significance in molecular biology research, diagnostics, and therapeutic development .
Biotin-11-dUTP tetralithium salt is synthesized through a multi-step chemical modification of deoxyuridine triphosphate (dUTP). The core synthetic route involves:
Critical parameters include strict anhydrous conditions during biotin activation and stoichiometric control to prevent over-labeling, which could impair enzymatic incorporation. Post-synthesis, the product is isolated as a lyophilized solid or stabilized in Tris-EDTA buffer (pH 7.0–7.5) [3] [9].
Table 1: Key Synthetic Routes for Biotin-11-dUTP
Step | Reaction | Reagents/Conditions | Product |
---|---|---|---|
1 | C5 Modification of dUTP | Mercury acetate, allylamine | AA-dUTP |
2 | Biotin Activation | NHS, ε-aminocaproic acid, DCC | Biotin-11-NHS |
3 | Conjugation | AA-dUTP + Biotin-11-NHS (pH 8.5) | Biotin-11-dUTP acid |
4 | Salt Formation | LiOH titration, ion-exchange | Biotin-11-dUTP tetralithium salt |
The "11" in Biotin-11-dUTP denotes an 11-atom spacer (C6-aminocaproyl linker + 5-atom aminallyl chain) between the uracil ring and biotin. This design addresses two critical challenges:
The aminocaproyl linker includes a carbonyl group, enabling flexible orientation of biotin for high-affinity binding. Molecular dynamics simulations reveal that linkers <10 atoms restrict streptavidin docking, while >14 atoms increase nonspecific binding [8].
UV-Vis Spectroscopy:Biotin-11-dUTP exhibits dual absorbance maxima at 240 nm (ε = 10,700 L·mol⁻¹·cm⁻¹) and 292 nm (ε = 7,100 L·mol⁻¹·cm⁻¹) in Tris-HCl (pH 7.5), attributed to the uracil π→π* transitions and biotin’s thiocarbonyl group, respectively. The ratio A₂₉₂/A₂₆₅ ≈ 1.6 indicates purity [3] [10].
NMR Analysis:¹H-NMR (D₂O) confirms structural integrity:
Mass Spectrometry:High-resolution ESI-MS shows [M]⁺ at m/z *878.54 (calculated for C₂₈H₄₀N₆O₁₇P₃S), with characteristic fragments at m/z 385.08 (biotin-aminocaproyl⁺) and 227.05 (dUMP⁺) [8].
Table 2: Spectroscopic Signature of Biotin-11-dUTP
Technique | Key Parameters | Interpretation |
---|---|---|
UV-Vis | λₘₐₓ: 240 nm, 292 nm | Confirms chromophore integrity |
¹H-NMR | δ 7.85 ppm (uracil H6) | Validates C5 modification |
ESI-MS | [M]⁺ m/z 878.54 | Verifies molecular mass |
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